2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide
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Overview
Description
The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is a N-arylpiperazine . It has a molecular weight of 298.34 . The compound is solid and is stored in a dry condition at 2-8°C .
Synthesis Analysis
The synthesis of a related compound, “2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine”, involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine, anhydrous xylene, anhydrous potassium carbonate, and 2-chloropyrimidine .
Molecular Structure Analysis
The InChI code for “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .
Physical And Chemical Properties Analysis
The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is a solid substance . It has a molecular weight of 298.34 .
Scientific Research Applications
Antiproliferative and Anti-HIV Activity
- Research on similar compounds, such as 2-Piperazino-1,3-benzo[d]thiazoles, has shown potential in antiproliferative activity against human tumor-derived cell lines and has been evaluated for anti-HIV activity. However, no significant activity against HIV-1 and HIV-2 was observed in these compounds (Al-Soud et al., 2010).
Metabolic Pathways in Antidepressants
- Studies on Lu AA21004, a novel antidepressant, have shown the involvement of various enzymes in its oxidative metabolism. This research aids in understanding the metabolic pathways and interactions of similar compounds in the human body (Hvenegaard et al., 2012).
Anti-Malarial Activity
- Some derivatives of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl) have been found to possess anti-malarial activity. The structural features such as the benzyl group and methylene substituents at the piperazinyl nitrogens are important for generating activity (Cunico et al., 2009).
Antimicrobial Activity
- Schiff base derivatives of sulfamerazine and 1,3-Benzodioxole-5-carbaldehyde have shown potent antibacterial and antifungal activity. Such studies contribute to the development of new antimicrobial agents (Othman et al., 2019).
Synthesis and Reactivity Studies
- Research on the synthesis of compounds involving piperazine derivatives and their reactivity, such as oxidative carbon–hydrogen bond functionalizations, provides valuable insights into the chemical properties and potential applications of these compounds (Brizgys et al., 2012).
Preparation of Antagonists for Receptors
- The preparation of piperazine derivatives as antagonists for certain receptors, such as the 5-HT7 receptor, has been explored. This research contributes to the development of drugs targeting specific receptors (Yoon et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-3-29(4-2)34(30,31)19-6-7-20-21(14-19)25-15-24(26-20)28-11-9-27(10-12-28)16-18-5-8-22-23(13-18)33-17-32-22/h5-8,13-15H,3-4,9-12,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOONBFTJYFJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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